molecular formula C7H6N6 B052348 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile CAS No. 123188-98-7

5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile

Cat. No. B052348
M. Wt: 174.16 g/mol
InChI Key: SCSZJMOZWBCRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile (AMMC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AMMC is a pyrazine derivative that has shown promising results in the fields of pharmaceuticals, materials science, and organic chemistry.

Mechanism Of Action

The mechanism of action of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile is not fully understood. Studies have shown that 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile inhibits the activity of certain enzymes that are involved in cancer cell proliferation and viral replication. 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has been shown to have low toxicity in animal studies. However, the long-term effects of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile on human health are not fully understood. Studies have shown that 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile can cross the blood-brain barrier and accumulate in the brain. Further studies are needed to understand the potential effects of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile on the brain and nervous system.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile in lab experiments is its ease of synthesis. 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile can be synthesized under mild conditions and in good to excellent yields. Another advantage of using 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile is its potential applications in various fields of scientific research.
One limitation of using 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile in lab experiments is its low solubility in water. This can make it difficult to work with 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile in certain experiments. Another limitation of using 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile is its potential toxicity. Care should be taken when working with 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile to avoid exposure.

Future Directions

There are several future directions for research on 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile. One direction is to further explore its potential applications in the field of pharmaceuticals. Studies could focus on optimizing the synthesis of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile and testing its efficacy in animal models.
Another direction is to explore the potential applications of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile in materials science. Studies could focus on using 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile as a building block for the synthesis of new MOFs with unique properties.
Finally, further studies are needed to understand the long-term effects of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile on human health. Studies could focus on the potential effects of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile on the brain and nervous system, as well as its potential toxicity in humans.
Conclusion
In conclusion, 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile is relatively simple and yields the compound in good to excellent yields. 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has shown promising results in the fields of pharmaceuticals, materials science, and organic chemistry. Further research is needed to fully understand the potential applications of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile and its long-term effects on human health.

Synthesis Methods

The synthesis of 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile involves the reaction of 5-amino-6-chloropyrazine-2,3-dicarbonitrile with methylamine in the presence of a base. The reaction proceeds under mild conditions and yields 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile in good to excellent yields. The purity of the product can be improved by recrystallization from suitable solvents.

Scientific Research Applications

5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has shown potential applications in various fields of scientific research. In the field of pharmaceuticals, 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has been studied for its anticancer properties. Studies have shown that 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has also been studied for its antiviral properties. Studies have shown that 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile inhibits the replication of the hepatitis C virus.
5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has also been studied for its potential applications in materials science. 5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

CAS RN

123188-98-7

Product Name

5-Amino-6-(methylamino)pyrazine-2,3-dicarbonitrile

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

5-amino-6-(methylamino)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C7H6N6/c1-11-7-6(10)12-4(2-8)5(3-9)13-7/h1H3,(H2,10,12)(H,11,13)

InChI Key

SCSZJMOZWBCRPM-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(N=C1N)C#N)C#N

Canonical SMILES

CNC1=NC(=C(N=C1N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.